1-(3-Phenylphenyl)propan-1-one
Description
1-(3-Phenylphenyl)propan-1-one is a propanone derivative featuring a biphenyl substituent at the 3-position of the ketone-bearing phenyl ring. This structure confers unique steric and electronic properties due to the extended aromatic system, distinguishing it from simpler arylpropanones. For instance, biphenyl moieties are known to enhance lipophilicity and binding affinity in drug design, which may influence bioavailability and target interaction .
Properties
IUPAC Name |
1-(3-phenylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-2-15(16)14-10-6-9-13(11-14)12-7-4-3-5-8-12/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSZEAAIPZTRHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects
- Halogenated Derivatives : Compounds like 1-(3-chlorophenyl)propan-1-one and 1-(4-bromophenyl)propan-1-one exhibit electron-withdrawing substituents that enhance reactivity in coupling reactions. For example, 1-(3-chlorophenyl)propan-1-one achieves 65% yield in C–O coupling with N-hydroxyphthalimide (NHPI), compared to 63% for its brominated analog . In contrast, the biphenyl group in 1-(3-Phenylphenyl)propan-1-one introduces steric bulk and electron delocalization, which may reduce reactivity in such reactions but improve stability in hydrophobic environments.
- Heterocyclic Derivatives: Piperidin-1-yl and azepan-1-yl substituents (e.g., 1-(piperidin-1-yl)propan-1-one) demonstrate enhanced pharmacological activity. For instance, piperidin-1-yl-linked propanones show >90% inhibition of ALDH1A1 and ALDH2 enzymes, highlighting the role of nitrogen-containing heterocycles in modulating biological activity .
Data Tables
Table 1: Reaction Yields of Propan-1-one Derivatives in Coupling Reactions
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